molecular formula C16H21N3O3S B4119380 Methyl {1-[(3,5-dimethylphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate

Methyl {1-[(3,5-dimethylphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B4119380
M. Wt: 335.4 g/mol
InChI Key: DURYEHOTEOOFNS-UHFFFAOYSA-N
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Description

Methyl {1-[(3,5-dimethylphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate is a synthetic piperazine derivative characterized by a carbamothioyl moiety linked to a 3,5-dimethylphenyl group and a 3-oxopiperazin-2-yl backbone esterified with a methyl acetate group. Its synthesis typically involves multi-step reactions, including carbamothioylation of substituted phenyl isothiocyanates and subsequent piperazine ring functionalization.

Properties

IUPAC Name

methyl 2-[1-[(3,5-dimethylphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-10-6-11(2)8-12(7-10)18-16(23)19-5-4-17-15(21)13(19)9-14(20)22-3/h6-8,13H,4-5,9H2,1-3H3,(H,17,21)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURYEHOTEOOFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCNC(=O)C2CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Methyl (1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {1-[(3,5-dimethylphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Key Compounds:

Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n)

  • Structural Differences : Replaces the carbamothioyl group with a urea linkage and uses an ethyl ester instead of methyl.
  • Synthetic Yield : 88.8% (higher than average for similar derivatives) .
  • Molecular Weight (ESI-MS) : 508.3 [M+H]+, indicating a slightly bulkier structure compared to the target compound.

Ethyl 2-(4-((2-(4-(3-(3-chloro-4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10o)

  • Substituent Impact : Incorporates electron-withdrawing groups (Cl, CF₃), enhancing electrophilicity but reducing solubility.
  • Molecular Weight : 582.1 [M+H]+, significantly higher due to halogen and trifluoromethyl groups .

Comparative Analysis:

Parameter Target Compound Compound 10n Compound 10o
Ester Group Methyl Ethyl Ethyl
Core Functional Group Carbamothioyl Urea Urea
Aromatic Substituent 3,5-Dimethylphenyl 3,4-Dimethylphenyl 3-Chloro-4-(trifluoromethyl)phenyl
Molecular Weight ~400–420 (estimated)* 508.3 582.1
Yield Not reported in evidence 88.8% 88.4%

Thiazole-Carbamate Derivatives

Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (, PF 43(1)) differ substantially in backbone complexity, incorporating thiazole rings and hydroxy groups. These molecules prioritize protease inhibition (e.g., HIV-1 protease) but lack the carbamothioyl-piperazine motif critical to the target compound’s design.

Research Findings and Functional Implications

  • Carbamothioyl vs.
  • Methyl Ester Advantage : The methyl ester group likely enhances metabolic stability relative to ethyl esters in 10n and 10o, as smaller esters are less prone to hydrolysis in vivo.
  • Aromatic Substitution Effects : The 3,5-dimethylphenyl group balances lipophilicity and steric hindrance, contrasting with the polar CF₃/Cl groups in 10o, which may improve membrane permeability but reduce solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl {1-[(3,5-dimethylphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate
Reactant of Route 2
Methyl {1-[(3,5-dimethylphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate

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